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Compound of Interest

Compound Name: Versalide

Cat. No.: B1219986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
Versalide (CAS No. 88-29-9), a synthetic polycyclic musk. The information presented herein is
intended to support research and development activities by providing detailed spectroscopic
data and the methodologies used for their acquisition.

Chemical Identity

o |[UPAC Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1][2][3]

Synonyms: AETT, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin,
Acetylethyltetramethyltetralin[4][5]

Molecular Formula: C1sH260[1][2][4][5][6]

Molecular Weight: 258.40 g/mol [1][6][7]

Chemical Structure:

Spectroscopic Data Summary

While comprehensive, publicly available datasets for the NMR and IR spectra of Versalide are
limited, this guide presents the available mass spectrometry data and typical experimental
protocols for acquiring NMR, IR, and MS data for similar aromatic ketone compounds.
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Mass Spectrometry (MS)

The mass spectrum of Versalide, obtained by electron ionization (EI), provides valuable
information about its molecular weight and fragmentation pattern, aiding in its structural

elucidation.

Table 1: Mass Spectrometry Data for Versalide (Electron lonization)

m/z Relative Intensity (%) Proposed Fragment
258 100.0 [M]* (Molecular lon)
243 95.0 [M - CHs]*

215 45.0 [M - C3H7]*

201 30.0 [M - CaHs]*

187 25.0 [M - CsHa1]*

159 20.0 [C12H1s]*

Data sourced from NIST WebBook for 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified *H and 13C NMR data for Versalide are not readily available in
the public domain. However, based on its chemical structure, expected chemical shifts can be
predicted.

Table 2: Predicted *H NMR Chemical Shifts for Versalide
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

Aromatic CH 7.0-75 m

-CH2- (ethyl) 26-28 q

-CHs (acetyl) 24-26 s

-CHz- (ring) 16-1.8 t

-CHs (ethyl) 1.1-1.3 t
gem-dimethyl (-C(CHs)z2) 12-14 S

Table 3: Predicted 3C NMR Chemical Shifts for Versalide

Carbon Atom Predicted Chemical Shift (ppm)
C=0 (acetyl) 195 - 205

Aromatic C (quaternary) 130 - 150

Aromatic CH 120- 130

-CHa- (ethyl) 20 - 30

-CHs (acetyl) 25-35

-CH2z- (ring) 30-40

-C(CHs)2 (quaternary) 30-40

-C(CHs)z (methyl) 25-35

-CHs (ethyl) 10- 20

Infrared (IR) Spectroscopy

Specific IR absorption data for Versalide is not widely published. The following table outlines
the expected characteristic absorption bands based on its functional groups.

Table 4: Predicted IR Absorption Bands for Versalide
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Functional Group Wavenumber (cm~—?) Intensity
C=0 (Aryl ketone stretch) 1680 - 1660 Strong

C-H (Aromatic stretch) 3100 - 3000 Medium

C-H (Aliphatic stretch) 3000 - 2850 Medium-Strong
C=C (Aromatic ring stretch) 1600 - 1450 Medium-Weak
C-H (Aliphatic bend) 1470 - 1350 Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of Versalide is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, Acetone-ds, or DMSO-de) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (O ppm).

 Instrumentation: *H and 3C NMR spectra are typically recorded on a 300, 400, or 500 MHz
spectrometer.

e 'H NMR Acquisition:
o Pulse Sequence: A standard single-pulse experiment is used.
o Spectral Width: Approximately 10-15 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance sensitivity.

o Spectral Width: Approximately 200-250 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: A larger number of scans (e.g., 128-1024) is generally required due to
the low natural abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Approximately 1-2 mg of finely ground Versalide is intimately mixed
with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal, and firm contact is ensured using a pressure clamp.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

o A background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

o The sample is placed in the infrared beam path.

o The spectrum is typically recorded over the range of 4000-400 cm~! with a resolution of 4
cm~L,
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o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for volatile compounds like Versalide. A dilute solution of the
sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the
GC.

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used.

lonization: In the EI source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Versalide.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Versalide: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219986#spectroscopic-data-of-versalide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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